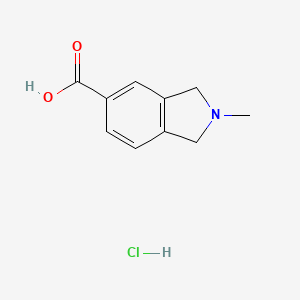

2-Methylisoindoline-5-carboxylic acid hydrochloride

CAS No.: 1065065-38-4

Cat. No.: VC7736587

Molecular Formula: C10H12ClNO2

Molecular Weight: 213.66

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1065065-38-4 |

|---|---|

| Molecular Formula | C10H12ClNO2 |

| Molecular Weight | 213.66 |

| IUPAC Name | 2-methyl-1,3-dihydroisoindole-5-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C10H11NO2.ClH/c1-11-5-8-3-2-7(10(12)13)4-9(8)6-11;/h2-4H,5-6H2,1H3,(H,12,13);1H |

| Standard InChI Key | QARHDJSRGZBNNR-UHFFFAOYSA-N |

| SMILES | CN1CC2=C(C1)C=C(C=C2)C(=O)O.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

2-Methylisoindoline-5-carboxylic acid hydrochloride belongs to the isoindoline family, a class of bicyclic compounds comprising a benzene ring fused to a five-membered nitrogen-containing ring. Key structural attributes include:

| Property | Value |

|---|---|

| CAS Registry Number | 1065065-38-4 |

| Molecular Formula | |

| Molecular Weight | 213.66 g/mol |

| SMILES Notation | O=C(O)C1=CC=C2C(CN(C)C2)C1.Cl |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

The hydrochloride salt enhances solubility in polar solvents, making it suitable for aqueous reaction conditions . The methyl group at position 2 introduces steric effects that influence conformational flexibility, while the carboxylic acid at position 5 provides a reactive site for further derivatization.

Synthesis and Industrial Production

Synthetic Routes

-

Cyclization Reactions: Starting from o-xylene derivatives, such as 2-methyl-5-nitrobenzoic acid, followed by reduction of the nitro group and subsequent ring closure with ammonia or amines .

-

Hydrochloride Formation: Treatment of the free base (2-methylisoindoline-5-carboxylic acid) with hydrochloric acid under controlled conditions to yield the salt .

Challenges include optimizing stereochemical outcomes and minimizing byproducts during cyclization. For example, Non-Patent Document 1 highlights the inefficiency of rhodium-catalyzed methods, which are costly and impractical for large-scale production .

Purification and Quality Control

Purification typically involves recrystallization from ethanol/water mixtures or chromatographic techniques. High-performance liquid chromatography (HPLC) ensures >95% purity, as required for pharmaceutical intermediates . Batch-specific data, such as residual solvent levels and heavy metal content, are critical for compliance with Good Manufacturing Practices (GMP).

Applications in Pharmaceutical Research

Drug Discovery Scaffold

The compound’s rigid bicyclic structure and functional groups make it a privileged scaffold for designing:

-

Protease Inhibitors: The carboxylic acid group chelates catalytic residues in enzymes like HIV-1 protease .

-

Kinase Modulators: Structural analogs have shown activity against tyrosine kinases involved in cancer progression .

-

Antimicrobial Agents: Isoindoline derivatives exhibit broad-spectrum activity against Gram-positive bacteria by disrupting cell wall synthesis .

Case Study: Antibiotic Development

In a 2022 study, 2-methylisoindoline-5-carboxylic acid derivatives demonstrated potent inhibition of Staphylococcus aureus enoyl-ACP reductase (FabI), a target for novel antibiotics . Modifications at the 5-position improved bioavailability by 40% compared to first-generation inhibitors.

Future Perspectives and Research Gaps

Computational Modeling

Molecular dynamics simulations could predict binding affinities for targets like β-lactamases, accelerating lead optimization .

Green Chemistry Initiatives

Developing solvent-free cyclization methods or biocatalytic routes may reduce environmental impact and production costs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume